![molecular formula C8H6Cl6N2S B14121979 Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride CAS No. 13280-90-5](/img/structure/B14121979.png)
Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perchlorobenzyl carbamimidothioate hydrochloride is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of perchlorobenzyl carbamimidothioate hydrochloride makes it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perchlorobenzyl carbamimidothioate hydrochloride can be synthesized using a mild one-pot synthesis method. This involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, amines, and triethylamine (Et3N) as the base at room temperature . The reaction proceeds under catalyst-free conditions, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of perchlorobenzyl carbamimidothioate hydrochloride typically involves large-scale synthesis using the same one-pot method. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Perchlorobenzyl carbamimidothioate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of perchlorobenzyl carbamimidothioate hydrochloride include aryl diazonium salts, isothiocyanates, and amines. The reactions are typically carried out at room temperature under mild conditions, making them suitable for various applications .
Major Products Formed
The major products formed from the reactions of perchlorobenzyl carbamimidothioate hydrochloride depend on the specific reaction conditions and reagents used. These products can include various substituted carbamimidothioates and other related compounds.
Applications De Recherche Scientifique
Perchlorobenzyl carbamimidothioate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the effects of carbamimidothioates on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of perchlorobenzyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to perchlorobenzyl carbamimidothioate hydrochloride include:
- Benzyl carbamimidothioate
- S-aryl carbamimidothioates
- Polyhexamethylene biguanide hydrochloride (PHMB)
Uniqueness
Perchlorobenzyl carbamimidothioate hydrochloride is unique due to its specific structure and properties. It offers distinct advantages in terms of reactivity, stability, and versatility, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
13280-90-5 |
|---|---|
Formule moléculaire |
C8H6Cl6N2S |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl)methyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C8H5Cl5N2S.ClH/c9-3-2(1-16-8(14)15)4(10)6(12)7(13)5(3)11;/h1H2,(H3,14,15);1H |
Clé InChI |
VMBQFVUXGJECFB-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)
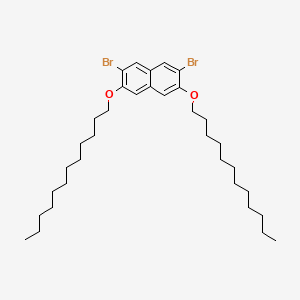
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
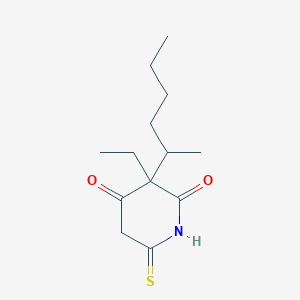
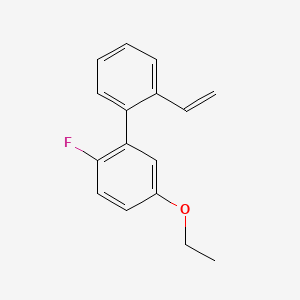
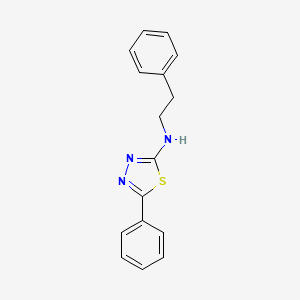
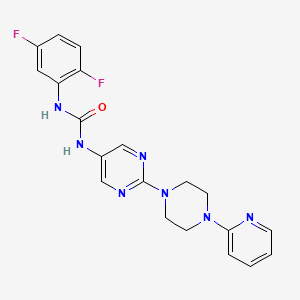
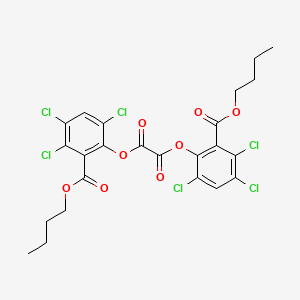

![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
![3-[(4-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121968.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![5-Chloro-2-methoxy-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14121975.png)
